Cas no 1184589-66-9 (4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine)

4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a 4-methylpyrazole moiety at the 4-position and an amine group at the 3-position. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a valuable intermediate in the synthesis of biologically active molecules. Its pyridine and pyrazole rings contribute to strong chelating properties, making it useful in ligand design for catalysis or metal-organic frameworks. The amine functionality further enhances reactivity, enabling derivatization for tailored applications in medicinal chemistry or material science. The compound's stability and well-defined reactivity profile support its use in high-precision synthetic workflows.
4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine structure
1184589-66-9 structure
Product Name:4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine
CAS No:1184589-66-9
MF:C9H10N4
MW:174.20250082016
CID:4576043
PubChem ID:60873088
Update Time:2025-06-11

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-AMINO-4-(4-METHYL-1H-PYRAZOL-1-YL)PYRIDINE
    • 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine
    • Inchi: 1S/C9H10N4/c1-7-4-12-13(6-7)9-2-3-11-5-8(9)10/h2-6H,10H2,1H3
    • InChI Key: PKPPDVWBOZAEBR-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(N2C=C(C)C=N2)=C1N

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine Pricemore >>

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Additional information on 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Introduction to 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS No. 1184589-66-9)

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 1184589-66-9, belongs to the class of pyrazole and pyridine derivatives, which are well-documented for their roles in drug discovery and development. The presence of a methyl group on the pyrazole ring and an amine substituent on the pyridine ring contributes to its distinct chemical profile, making it a promising candidate for further investigation.

The structural framework of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine consists of a pyrazole ring linked to a pyridine moiety through an amide-like connection. This connectivity allows for diverse interactions with biological targets, which is a key factor in its potential therapeutic applications. The compound’s ability to engage with multiple binding sites on enzymes and receptors makes it an attractive scaffold for designing novel pharmacological agents.

In recent years, there has been a surge in research focused on developing small molecules that can modulate inflammatory pathways, particularly in the context of chronic diseases such as cancer and autoimmune disorders. 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine has emerged as a compound of interest in this area due to its structural similarity to known bioactive molecules. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are pivotal in regulating cell proliferation and differentiation.

One of the most compelling aspects of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is its potential to serve as a lead compound for further derivatization. The flexibility of its core structure allows chemists to introduce various functional groups while retaining its inherent biological activity. This property is particularly valuable in medicinal chemistry, where optimizing lead compounds through structure-activity relationship (SAR) studies is essential for developing effective drugs.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine with high accuracy. Molecular docking simulations have revealed that this compound can interact with proteins involved in signal transduction pathways, suggesting its potential role in modulating cellular processes. These computational findings have guided experimental efforts, leading to more targeted and efficient synthesis strategies.

The synthesis of 4-(4-methyl-1H-pyrazol-1-yloxy)pyridin involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the pyrazole ring into the pyridine core is typically achieved through condensation reactions, while the amine functionality is introduced via nucleophilic substitution or reduction techniques. The use of advanced synthetic methodologies has allowed for the efficient preparation of this compound in sufficient quantities for biological testing.

In vitro studies have begun to elucidate the pharmacological profile of 4-(4-methyl-H-pyrazol-yloxy)pyridin. Initial experiments have shown that it exhibits moderate activity against certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, preliminary data suggest that this compound may have anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings are particularly intriguing given the growing demand for alternative therapies that target inflammation.

The development of novel drug candidates often involves rigorous safety and efficacy testing before they can be considered for clinical use. 4-(4-methyl-H-pyrazol-yloxy)pyridin is no exception, and researchers are currently conducting comprehensive toxicology studies to assess its safety profile. These studies include acute toxicity assays, chronic toxicity evaluations, and genotoxicity tests to ensure that the compound does not pose significant risks to human health.

One of the challenges associated with developing new pharmaceuticals is overcoming metabolic degradation. However, the structural features of 4-(4-methyl-H-pyrazol-yloxy)pyridin may confer stability against enzymatic degradation, making it a promising candidate for further development. Additionally, its solubility profile appears favorable for formulation into oral or injectable dosage forms, which would enhance its clinical applicability.

The future directions for research on CAS No 1184589 66 9 include exploring its potential in combination therapies with other drugs. Combination therapy has become increasingly important in oncology and other fields, as it can lead to synergistic effects that enhance treatment outcomes. Furthermore, investigating the compound’s mechanism of action at a molecular level will provide valuable insights into its therapeutic potential and guide future drug design efforts.

In conclusion,(CAS no 1184589 66 9) represents a significant advancement in pharmaceutical research due to its unique structural properties and promising biological activities. Its ability to modulate key cellular pathways makes it a valuable candidate for further investigation into treating various diseases. As research continues,(cas no 1184589 66 9) has the potential to contribute significantly to the development of new therapeutic agents that address unmet medical needs.

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